molecular formula C11H12N2O2S B2730231 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 900006-25-9

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2730231
CAS No.: 900006-25-9
M. Wt: 236.29
InChI Key: KBXWQAGUTQGOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a 2-methoxybenzyl group attached to the nitrogen atom of the imidazolidinone ring and a thioxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-methoxybenzylamine with carbon disulfide and an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Reaction of 2-methoxybenzylamine with carbon disulfide to form the corresponding dithiocarbamate.

    Step 2: Cyclization of the dithiocarbamate with an isocyanate to yield the imidazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: A precursor in the synthesis of 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one.

    Imidazolidinones: A class of compounds with similar ring structures but different substituents.

    Thioxoimidazolidinones: Compounds with a thioxo group at the 2-position but different substituents on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both a 2-methoxybenzyl group and a thioxo group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-9-5-3-2-4-8(9)7-13-10(14)6-12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXWQAGUTQGOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.